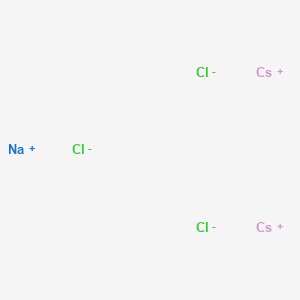
Cesium chloride/sodium chloride (2:1) eutectic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium chloride/sodium chloride (2:1) eutectic, also known by its molecular formula Cl₃Cs₂Na, is an inorganic compound that combines caesium, sodium, and chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cesium chloride/sodium chloride (2:1) eutectic can be synthesized through the reaction of caesium hydroxide, sodium hydroxide, and hydrochloric acid. The reaction typically involves dissolving caesium hydroxide and sodium hydroxide in water, followed by the addition of hydrochloric acid to precipitate the compound. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, caesium sodium chloride (2/1/3) can be produced using a similar approach but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound can be purified through recrystallization and other separation techniques to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Cesium chloride/sodium chloride (2:1) eutectic undergoes various chemical reactions, including:
Oxidation: The compound can react with strong oxidizing agents, leading to the formation of caesium and sodium oxides.
Reduction: It can be reduced by strong reducing agents to form elemental caesium and sodium.
Substitution: The chloride ions in the compound can be substituted by other halides or anions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and caesium hydroxide. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include caesium chloride, sodium chloride, and various oxides and halides of caesium and sodium .
Wissenschaftliche Forschungsanwendungen
Cesium chloride/sodium chloride (2:1) eutectic has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Medicine: Radioactive isotopes of caesium chloride are used in radiation therapy for cancer treatment.
Industry: It is used in the production of electrically conducting glasses and other specialized materials.
Wirkmechanismus
The mechanism of action of caesium sodium chloride (2/1/3) involves its ionic nature, which allows it to interact with various molecular targets and pathways. In biological systems, the compound can affect ion channels and transporters, influencing cellular processes and signaling pathways . In industrial applications, its ionic properties contribute to its effectiveness in processes such as density gradient centrifugation and the production of conductive materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caesium chloride (CsCl): A compound with similar ionic properties but different stoichiometry.
Sodium chloride (NaCl): Common table salt with similar chloride content but different cation composition.
Potassium chloride (KCl): Another chloride salt with similar properties but different cation.
Uniqueness
Cesium chloride/sodium chloride (2:1) eutectic is unique due to its combination of caesium and sodium ions, which imparts distinct properties compared to other chloride salts. Its specific stoichiometry and ionic interactions make it valuable in specialized applications, such as density gradient centrifugation and the production of conductive materials .
Eigenschaften
IUPAC Name |
dicesium;sodium;trichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.2Cs.Na/h3*1H;;;/q;;;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSYZSZVAMPEGY-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Cl-].[Cl-].[Cl-].[Cs+].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Cs2Na |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589962 |
Source


|
| Record name | Caesium sodium chloride (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15844-58-3 |
Source


|
| Record name | Caesium sodium chloride (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
